molecular formula C13H11NO3 B1486626 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid CAS No. 1155104-28-1

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid

Cat. No.: B1486626
CAS No.: 1155104-28-1
M. Wt: 229.23 g/mol
InChI Key: IPSSZGWEAFUSTN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid ( 1155104-28-1) is a high-purity quinoline-based research chemical with a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Quinolines and their fused derivatives, such as this pyrano[4,3-b]quinoline, are privileged structures in medicinal and materials chemistry . They are frequently investigated as key scaffolds in the development of bioactive molecules and are commonly synthesized via methods such as the Friedländer condensation, Pfitzinger reaction, or other multi-component pathways . The specific dihydropyranoquinoline structure is of significant interest for exploring structure-activity relationships in various fields, including the design of potential enzyme inhibitors or fluorescent materials. Researchers value this compound for its potential as a building block in organic synthesis and for its utility in constructing more complex polycyclic systems. Store this product at 2-8°C .

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSZGWEAFUSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Ortho-Amino-Betaketoesters (Patent EP0030423B1)

One established route to quinoline carboxylic acids involves cyclization of ortho-amino-betaketoesters. The process includes:

  • Starting with an ortho-amino-betaketoester intermediate.
  • Cyclization under controlled temperature (0–150°C, preferably 30–80°C) in the presence of sodium ethoxide or similar bases.
  • Refluxing the reaction mixture for 1 to 180 minutes to promote ring closure.
  • Acidification with gaseous HCl to precipitate the quinoline carboxylic acid.

This method yields 1,4-dihydro-4-oxo-quinoline-2-carboxylic acids, which are structurally related and can be adapted for the pyranoquinoline scaffold by appropriate substitution and ring closure steps.

Key reaction conditions and yields:

Step Conditions Yield (%) Notes
Friedel-Crafts acetylation AlCl3, acetyl chloride, 0-5°C to reflux, 6-9 h 34 Formation of aminophenyl ketone intermediate
Cyclization with diethyl oxalate Sodium ethoxide, ethanol, reflux 3 h 79 Formation of quinoline carboxylic acid salt
Alkylation with allyl bromide K2CO3, DMF, 70°C, 2 h 83 Substitution on phenolic hydroxyl group
Rearrangement in N-methylpyrrolidone 200°C, 3 h, N2 atmosphere - Formation of ring-alkylated quinoline derivative
Hydrolysis and acidification NaHCO3, ethanol/water, reflux 1.5 h 65-82 Final carboxylic acid formation and purification

This multi-step process demonstrates the preparation of quinoline carboxylic acids with high purity and yields, adaptable to the pyranoquinoline framework through modification of intermediates.

Condensation in the Presence of Metallic Sodium or Potassium (Patent US4010270A)

Another method involves:

  • Formation of the sodium or potassium salt of a quinoline precursor in an inert solvent such as lower alkanols, toluene, or tetrahydrofuran.
  • Reaction of this salt with oxalic acid esters to form intermediates.
  • Refluxing in acidic media (glacial acetic acid and aqueous HCl) to promote cyclization and ring closure.
  • Isolation of the pyranoquinoline carboxylic acid after filtration and precipitation.

This method is notable for its use of strong bases and high-boiling solvents to facilitate the formation of 4-oxo-4H-pyranoquinoline-2-carboxylic acids, closely related to the target compound.

Parameter Description
Base used Metallic sodium, potassium, sodium amide
Solvent Lower alkanols, toluene, THF, dioxane
Temperature Heating and reflux conditions
Acidification Glacial acetic acid + 37% HCl, reflux 3 h
Product isolation Filtration, precipitation in ice water

The method is efficient for synthesizing pharmacologically active pyranoquinoline carboxylic acids with antiallergic properties.

Catalyzed Redox Annulation of 3-Carboxyquinolines and Alkynes (Research Article Supplement)

A more recent method involves:

  • Catalyzed redox annulation reactions between 3-carboxyquinolines and alkynes.
  • Heating at elevated temperatures (80°C for 12 h or 120°C for 24 h).
  • Purification by silica gel chromatography.

This approach allows the construction of the dihydro-pyranoquinoline scaffold with substituents, including carboxylic acid groups, under relatively mild conditions and provides good yields (~28-63%) depending on substituents.

Compound Example Yield (%) Melting Point (°C) Notes
cis-3,4-Bis(3-methoxyphenyl)-3,4-dihydro-1H-pyrano[4,3-b]quinolin-1-one 28 170-171 Pale yellow solid
trans-3,4-Diphenyl-3,4-dihydro-1H-pyrano[4,3-b]quinolin-1-one 63 160-161 White solid

This method is promising for diverse functionalization of the pyranoquinoline core.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Ortho-amino-betaketoester cyclization (EP0030423B1) Ortho-amino-betaketoesters, diethyl oxalate Sodium ethoxide, reflux, acidification High yield, well-established Multi-step, requires protection/deprotection
Metallic sodium/potassium condensation (US4010270A) Quinoline salts, oxalic acid esters Metallic sodium/potassium, reflux in acidic media Efficient for pharmacologically active compounds Requires handling of reactive metals
Catalyzed redox annulation (Recent research) 3-Carboxyquinolines, alkynes Catalysts, elevated temperature, chromatography Mild conditions, diverse substitutions Moderate yields, longer reaction times

Summary of Research Findings

  • The preparation of this compound and related derivatives relies heavily on cyclization strategies involving amino-keto intermediates or quinoline salts.
  • Base-mediated cyclizations and acid-promoted ring closures are key steps in forming the fused pyranoquinoline ring system.
  • Recent catalytic methods allow for more functional group diversity and milder reaction conditions but may have moderate yields.
  • The choice of method depends on the desired substitution pattern, scale, and available starting materials.
  • Characterization methods such as NMR, mass spectrometry, and melting point determination confirm product structure and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

  • Substitution: Substituted quinolines with various functional groups, useful in material science and medicinal chemistry.

Scientific Research Applications

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Differences :

  • The chromenoquinoline scaffold replaces the pyran ring with a chromene (benzopyran) system, introducing an additional aromatic benzene ring.
  • The presence of 6,8-dione groups distinguishes these derivatives from the carboxylic acid-containing target compound.

Pyridoindole Derivatives (e.g., Tetrahydro-1H-pyrido[4,3-b]indole-8-yl Acetic Acids)

Structural Differences :

  • The quinoline system is replaced by a pyridoindole framework, integrating an indole moiety instead of a benzene ring.
  • Both compounds share partial saturation (tetrahydro vs. dihydro), but the indole nitrogen alters electronic properties.

Pyranoquinolizine Carboxylic Acids (e.g., Cou343)

Structural Differences :

  • Cou343 (11-oxo-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid) incorporates an additional pyrido ring and an oxo group, increasing structural complexity.

Functional Role :

  • Cou343 is utilized in photolytic sensors due to its fluorescence properties, attributed to the extended conjugation from the pyrido-quinoline system and oxo group .

Pyranopyridine Carboxylic Acids (e.g., 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic Acid)

Structural Differences :

  • The pyran ring is fused to pyridine ([3,2-b] position) instead of quinoline, resulting in a smaller, less conjugated system.

Physicochemical Properties :

  • Molecular weight: 179.18 g/mol (vs. ~257 g/mol for the target compound), leading to higher solubility but reduced lipophilicity .

Biological Activity

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid (CAS Number: 1155104-28-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyranoquinoline, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent studies.

  • Molecular Formula : C13H11NO3
  • Molecular Weight : 229.23 g/mol
  • Structure : The compound features a pyranoquinoline core, which is significant for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In a study evaluating quinoline-related carboxylic acid derivatives, this compound showed substantial inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. The half-maximal inhibitory concentration (IC50) values indicated significant anti-inflammatory effects without cytotoxicity to the macrophages .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound could inhibit the proliferation of several human tumor cell lines, including HeLa (cervical cancer), A375 (melanoma), and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
A37512.8Cell cycle arrest
MCF710.5Apoptosis via mitochondrial pathway

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary results suggest that this compound exhibits activity against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of pyranoquinolines is often influenced by their structural features. Modifications to the functional groups attached to the core structure can enhance or diminish their biological activities. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and interaction with biological targets.

Case Studies

  • Study on Anti-inflammatory Effects :
    A study conducted on RAW264.7 macrophages demonstrated that this compound inhibited TNF-alpha production in a dose-dependent manner, showcasing its potential as an anti-inflammatory agent.
  • Anticancer Evaluation :
    In another study involving various cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Q & A

Q. What are the standard protocols for synthesizing pyrano-quinoline carboxylic acid derivatives, and how are intermediates characterized?

Pyrano-quinoline derivatives are typically synthesized via multicomponent reactions or cyclization strategies. For example, pyrano[3,4-c]pyrazolo[4,3-f]quinoline derivatives can be synthesized using catalytic methods (e.g., ZnCl₂) under reflux conditions, with intermediates purified via column chromatography . Key characterization steps include:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.25–7.93 ppm, methyl groups at δ 2.31 ppm) and carbon shifts (e.g., carbonyl carbons at ~165–169 ppm) confirm structural motifs .
  • IR spectroscopy : Peaks at 1670–1588 cm⁻¹ (C=O stretching) and 3187–3036 cm⁻¹ (N-H stretching) validate functional groups .
  • HRMS : Precise mass-to-charge ratios (e.g., m/z 330.1606 [M+H]⁺) confirm molecular formulas .

Q. What analytical techniques are critical for confirming the molecular structure of pyrano-quinoline derivatives?

A combination of spectral methods is essential:

  • 1H/13C NMR : Resolves regiochemistry (e.g., distinguishing pyrano vs. pyrido rings) and substituent positions .
  • X-ray crystallography : Provides absolute configuration, as seen in studies resolving tetrahydroquinoline stereochemistry .
  • IR and HRMS : Cross-validate functional groups and molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Contradictions in NMR or IR data often arise from tautomerism, solvent effects, or impurities. For example:

  • Tautomeric equilibria : Use variable-temperature NMR to observe dynamic proton exchange in quinoline rings .
  • Solvent artifacts : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts (e.g., NH protons at δ 13.72 ppm in DMSO-d6) .
  • Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., desfluoro or ethylenediamine impurities in quinolone syntheses) .

Q. How can reaction conditions be optimized to improve yields of pyrano-quinoline derivatives?

Key factors include:

  • Catalyst screening : ZnCl₂ or L-proline enhances cyclization efficiency in multicomponent reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) minimize side reactions in cyclization steps .

Q. What methodologies are used to evaluate the biological activity of pyrano-quinoline carboxylic acid derivatives?

  • Antibacterial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, referencing quinolone derivatives like ciprofloxacin .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., 3,4-dimethoxyphenyl or chlorophenyl groups) and assess activity changes .
  • Molecular docking : Simulate interactions with bacterial DNA gyrase or topoisomerase IV using PyMol or AutoDock .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across pyrano-quinoline analogs?

  • Batch variability : Ensure purity (>95% by HPLC) to exclude impurity-driven false positives .
  • Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth conditions .
  • Statistical validation : Apply ANOVA or Tukey tests to compare replicate experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Reactant of Route 2
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid

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